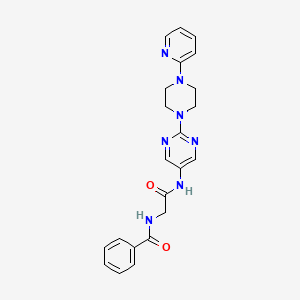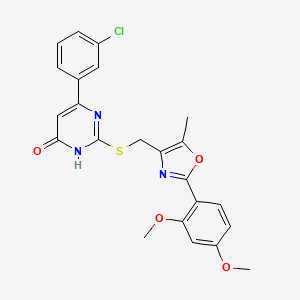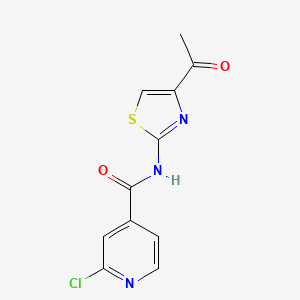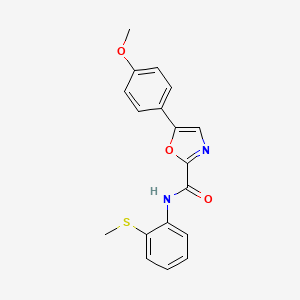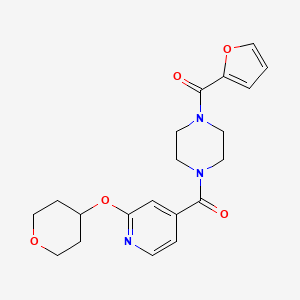
(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic Core in Medicinal Chemistry
Research has shown that compounds with a heterocyclic core, similar to the one , exhibit significant biological activity. For example, a study on heterocyclic replacements of the central phenyl core in diamine-based histamine H3 receptor antagonists highlighted the synthesis and screening of small molecules with diverse central hetero-aromatic linkers, demonstrating their potential as high-affinity, selective antagonists that can cross the blood-brain barrier (Swanson et al., 2009). This illustrates the utility of complex heterocyclic structures in developing therapeutic agents with targeted biological activities.
Antipsychotic Potential and Neuroleptic Drugs
Another study focused on the synthesis and evaluation of novel conformationally restricted butyrophenones as antipsychotic agents. These compounds, including various piperazine and pyridine derivatives, showed promising affinity for dopamine and serotonin receptors, indicating their potential as neuroleptic drugs (Raviña et al., 2000). This underscores the significance of incorporating furan and pyridine units into molecules for psychiatric medication development.
Anti-inflammatory and Antibacterial Agents
Research on novel pyrazoline derivatives, including structures akin to the compound of interest, demonstrated their efficacy as anti-inflammatory and antibacterial agents. These studies highlight the importance of such compounds in developing new therapeutic options for treating inflammation and bacterial infections (Ravula et al., 2016).
Marine-Derived Alkaloids and Antiviral Properties
A study on alkaloids from the mangrove-derived actinomycete Jishengella endophytica uncovered new compounds with potent activity against the influenza A virus subtype H1N1, showcasing the potential of heterocyclic compounds in antiviral drug discovery (Wang et al., 2014).
Corrosion Inhibition in Acidic Medium
Research on organic inhibitors for the corrosion of mild steel in acidic media has identified compounds with furan-2-yl and piperazin-1-yl groups as effective corrosion inhibitors. These findings contribute to the development of safer and more efficient corrosion protection strategies for industrial applications (Singaravelu et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the piperazine class of molecules , which are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes.
Mode of Action
Piperazine derivatives have been shown to exhibit a wide range of biological activities, including anti-tubercular and antiviral effects . These activities are likely due to the interaction of the piperazine ring with biological targets, leading to changes in cellular function.
Biochemical Pathways
Without specific experimental data, it’s challenging to determine the exact biochemical pathways affected by this compound. Given the broad range of biological activities exhibited by piperazine derivatives , it’s likely that multiple pathways could be affected.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the biological activities exhibited by other piperazine derivatives , it’s likely that this compound could have significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c24-19(15-3-6-21-18(14-15)28-16-4-12-26-13-5-16)22-7-9-23(10-8-22)20(25)17-2-1-11-27-17/h1-3,6,11,14,16H,4-5,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNXMQNPQGTYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2987271.png)


![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)
![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)
